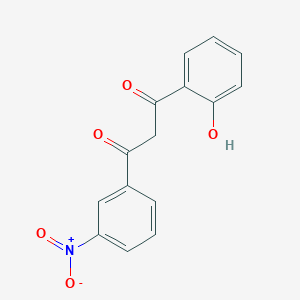
1-(2-Butylphenyl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butylphenyl)pentan-1-one is an organic compound belonging to the class of aromatic ketones It features a benzene ring substituted with a pentanoyl group and a butyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Butylphenyl)pentan-1-one can be synthesized through the Friedel-Crafts acylation of 2-butylbenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(2-Butylphenyl)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-(2-Butylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Butylphenyl)pentan-1-one exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific application and target.
類似化合物との比較
Valerophenone: An aromatic ketone with a similar structure but without the butyl group.
1-Phenyl-1-pentanone: Another aromatic ketone with a different substitution pattern.
Uniqueness: 1-(2-Butylphenyl)pentan-1-one is unique due to the presence of the butyl group at the ortho position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
103562-92-1 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
1-(2-butylphenyl)pentan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-5-9-13-10-7-8-11-14(13)15(16)12-6-4-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChIキー |
PDNBUSGGLLBEEY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CC=C1C(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
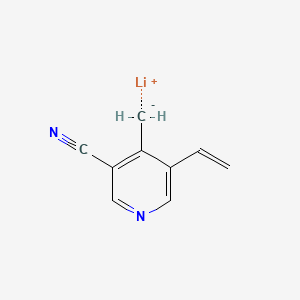


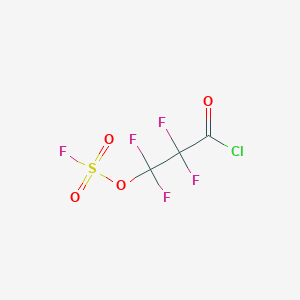
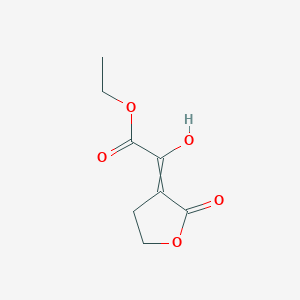
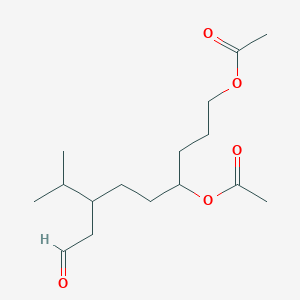
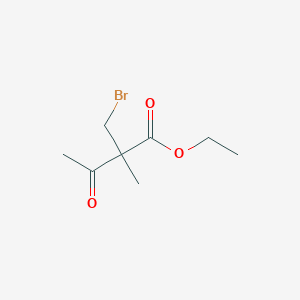
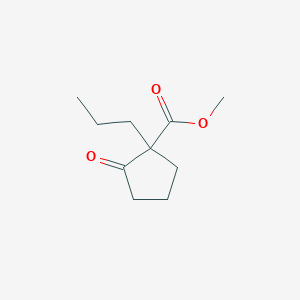
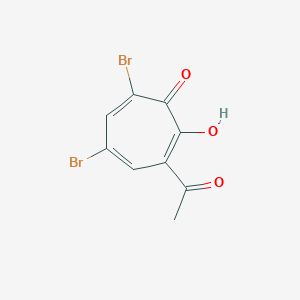
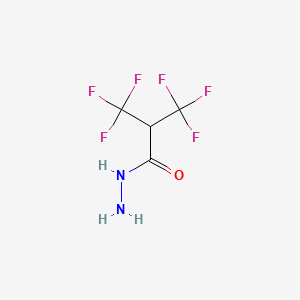

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
